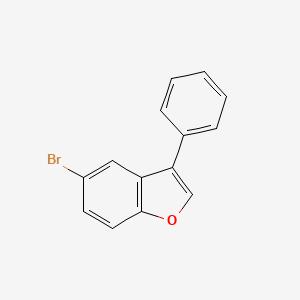
5-Bromo-3-phenylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-3-phenylbenzofuran is a halogenated benzofuran derivative characterized by a benzofuran core substituted with a bromine atom at the 5-position and a phenyl group at the 3-position. Benzofuran derivatives are renowned for their diverse pharmacological properties, including antifungal, antitumor, and antiviral activities . Structural studies highlight the planarity of the benzofuran ring system, with mean deviations from the least-squares plane as low as 0.013–0.014 Å in related analogs, suggesting rigidity that may correlate with bioactivity .
Comparison with Similar Compounds
Structural Modifications and Crystallographic Properties
Sulfinyl/Sulfonyl Substituents
- 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran: The sulfinyl group introduces chirality and non-covalent interactions (e.g., C–H···O, Br···O). The benzofuran ring remains planar (deviation <0.02 Å), but the sulfinyl oxygen participates in hydrogen bonds, affecting crystal packing .
- 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran : The sulfonyl group increases steric bulk and electron-withdrawing effects, leading to a slight distortion in the benzofuran ring (deviation ~0.03 Å). This compound exhibits stronger intermolecular interactions (e.g., π-π stacking) compared to sulfinyl analogs .
Methyl Substituents
- 5-Bromo-2,4,6-trimethyl-3-(3-methylphenylsulfinyl)-1-benzofuran: Additional methyl groups at the 2-, 4-, and 6-positions enhance steric hindrance, reducing molecular symmetry. The dihedral angle between the benzofuran and sulfinylphenyl groups increases to 85.2°, compared to 78.5° in non-methylated analogs, altering solubility and crystallinity .
Halogen Variations
- 5-Fluoro-3-(4-bromophenylsulfinyl)-2-methyl-1-benzofuran : Replacing bromine with fluorine at the 5-position reduces molecular weight (MW: ~340 vs. ~375 g/mol) and polarizability. This decreases halogen bonding strength (Br···O vs. F···O interactions), impacting lattice energy .
Pharmacological Implications
- Antifungal Activity : Sulfonyl and sulfinyl derivatives exhibit enhanced activity due to improved membrane permeability and target binding via sulfur-oxygen interactions .
- Antitumor Potential: Bromine’s electron-withdrawing effect may stabilize charge-transfer complexes with DNA or enzymes, as seen in brominated benzofurans with IC₅₀ values <10 μM in cancer cell lines .
Comparative Data Table
Properties
CAS No. |
63362-84-5 |
|---|---|
Molecular Formula |
C14H9BrO |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
5-bromo-3-phenyl-1-benzofuran |
InChI |
InChI=1S/C14H9BrO/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
HKXLEIWOSHPMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















